1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane
Description
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS: 41771-35-1) is a chlorinated polyether compound with the molecular formula C₇H₁₅ClO₃ and a molecular weight of 182.64 g/mol. Structurally, it consists of a central ethane backbone substituted with a 2-chloroethoxy group (-O-CH₂CH₂Cl) and a 2-methoxyethoxy group (-O-CH₂CH₂-O-CH₃). This compound is part of a broader class of halogenated ethers, which are characterized by their ether linkages and halogen substituents. Key synonyms include 2-Chloroethyl 2-ethoxyethyl ether, 1-Chloro-3,6-dioxaoctane, and alpha-Ethyl-omega-chlorodiethylene glycol .
The compound’s reactivity is influenced by the chlorine atom, which enables nucleophilic substitution reactions, and the ether oxygen atoms, which contribute to its polarity and solubility in organic solvents. It is primarily used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-[2-(2-chloroethoxy)ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLURYTHKQUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338244 | |
| Record name | 1-chloro-3,6,9-trioxadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52995-76-3 | |
| Record name | 1-chloro-3,6,9-trioxadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Triethylene Glycol Monomethyl Ether
- Starting Materials : Triethylene glycol monomethyl ether (C7H16O4), pyridine, thionyl chloride (SOCl2), and toluene as solvent.
- Reaction Conditions :
- The triethylene glycol monomethyl ether (0.5 mol, 82.1 g) and pyridine (0.5 mol, 47.5 g) are dispersed in 240 g of toluene.
- Thionyl chloride (0.6 mol, 71.3 g) is added dropwise under ice cooling to control the exothermic reaction.
- The mixture is then heated sequentially at 60 °C for 1 hour and at 80 °C for 2 hours to complete the chlorination.
- Workup :
- After reaction, 50 g of water is added to quench excess reagents and separate layers.
- The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate (50 g).
- Combined organic extracts are washed twice with saturated aqueous sodium chloride solution (30 g each).
- The organic phase is concentrated and subjected to vacuum distillation to isolate the product.
- Yield and Purity :
- The intermediate 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride is obtained with a yield of 92% (82 g) and high purity.
This step effectively converts the terminal hydroxyl group of triethylene glycol monomethyl ether into the corresponding chloro-ether, preserving the methoxy-ethoxy functionality intact.
Industrial Scale Considerations
- Continuous Flow Reactors : For industrial production, continuous flow reactors may be employed to enhance mixing efficiency and heat transfer, improving reaction control and scalability.
- Catalysts and Bases : While thionyl chloride is the primary chlorinating agent, bases such as pyridine act as acid scavengers to neutralize HCl formed during the reaction.
- Anhydrous Conditions : Maintaining anhydrous conditions is critical to prevent hydrolysis of chloro intermediates and ensure high yields.
- Purification : Vacuum distillation is the preferred method for isolating the product due to its thermal sensitivity and to achieve high purity.
Reaction Mechanism Insights
The chlorination proceeds via nucleophilic substitution where the hydroxyl group is converted into a better leaving group by reaction with thionyl chloride, forming an intermediate chlorosulfite ester. Subsequent displacement by chloride ion yields the chloro-ether product. Pyridine captures the released HCl, preventing side reactions and facilitating the reaction progress.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Triethylene glycol monomethyl ether |
| Chlorinating Agent | Thionyl chloride (SOCl2) |
| Base | Pyridine |
| Solvent | Toluene |
| Temperature | 0 °C (ice cooling during addition), then 60 °C (1 hour), 80 °C (2 hours) |
| Reaction Time | ~3 hours total |
| Workup | Water quench, ethyl acetate extraction, brine wash |
| Purification | Vacuum distillation |
| Yield | 92% |
| Product | 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride intermediate |
| Final Product | This compound (after further reactions) |
Alternative Synthetic Approaches and Notes
- Some literature suggests that the compound can also be synthesized via the reaction of 2-chloroethanol with 2-methoxyethanol under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in anhydrous solvents. However, this method is less commonly applied industrially due to challenges in controlling selectivity and purity.
- The chlorination of polyether alcohols using thionyl chloride in the presence of pyridine remains the most reliable and scalable method.
- The intermediate chloro-ether can be further reacted with nucleophiles (e.g., phenols like 1-naphthol) to synthesize more complex derivatives.
Research Findings and Industrial Relevance
- The described preparation method achieves high purity and yield, making it suitable for industrial-scale synthesis.
- The use of pyridine as a base and toluene as a solvent provides a greener and more environmentally friendly process compared to harsher chlorination methods.
- Vacuum distillation ensures removal of residual solvents and by-products, critical for applications requiring high-purity intermediates.
- The compound’s dual functionality (chloro and methoxy groups) allows it to serve as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted ethers or amines.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane depends on its specific application. In chemical reactions, the chloro and methoxy groups can participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations:
- Halogen Influence: The presence of chlorine in the target compound enhances its electrophilicity compared to non-halogenated analogs like 1-Ethoxy-2-(2-methoxyethoxy)ethane.
- Ether Chain Length : Compounds with longer ether chains (e.g., diethylene glycol derivatives) demonstrate increased hydrophilicity, whereas shorter chains (e.g., 2-Chloroethyl methyl ether) are more volatile .
Nucleophilic Substitution:
The chlorine atom in this compound facilitates substitution reactions. For example, analogous bromo- and iodo-derivatives undergo SN2 reactions with nucleophiles like sodium iodide, as demonstrated in the synthesis of 1-iodo-2-[2-(2-methoxyethoxy)ethoxy]ethane from its bromo counterpart . Similar reactivity is expected for the chloro analog, though reaction rates may vary due to halogen electronegativity differences .
Stability and Byproduct Formation:
Chlorinated ethers are prone to hydrolysis under acidic or basic conditions. For instance, 2-Methoxyethoxymethyl chloride (MEM chloride) hydrolyzes to form methanol and glycolic acid derivatives, a behavior likely shared by the target compound .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Density : Simpler chloroethers like 2-Chloroethyl methyl ether have a density of 1.035 g/mL , whereas longer-chain analogs (e.g., 1-Ethoxy-2-(2-methoxyethoxy)ethane) are less dense due to increased ether oxygen content .
- Boiling Point: Halogenated ethers generally exhibit higher boiling points than non-halogenated analogs. For example, 2-Chloroethyl methyl ether boils at ~125°C, while 1-Ethoxy-2-(2-methoxyethoxy)ethane likely has a higher boiling point due to its larger size .
Biological Activity
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, also known by its CAS number 52995-76-3, is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, including antibacterial and cytotoxic effects, along with relevant research findings and case studies.
- Molecular Formula : C₇H₁₅ClO₃
- Molecular Weight : 182.65 g/mol
- Density : 1.046 g/cm³
- Boiling Point : 225.2 °C at 760 mmHg
- Flash Point : 78.9 °C
Antibacterial Activity
Recent studies have demonstrated that various chloroalkyl compounds exhibit significant antibacterial properties. While specific data on this compound is limited, related compounds have shown effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds with similar structures have exhibited minimum inhibitory concentration (MIC) values ranging from 125 to 500 μg/mL against Pseudomonas aeruginosa .
Cytotoxicity
The cytotoxic effects of chloroalkyl compounds have been investigated in various cancer cell lines. In vitro studies using MTT assays have shown that certain derivatives can induce cytotoxicity in liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. For example, one study indicated moderate cytotoxic activity with an IC₅₀ value of 86 μM against WRL-68 cells for a related compound .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as chlorine and methoxy has been shown to enhance the biological activity of related compounds. SAR studies suggest that these groups improve interactions with enzyme active sites, which is crucial for their inhibitory activities against various enzymes like acetylcholinesterase (AChE) .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of several chloroalkyl derivatives, including those structurally similar to this compound. The findings indicated that these compounds could inhibit cell proliferation in cancer cell lines significantly, suggesting potential therapeutic applications .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of chloroalkyl compounds against various bacterial strains. The results demonstrated a clear correlation between the structural features of the compounds and their antibacterial potency, highlighting the importance of functional groups in enhancing biological activity .
Summary of Findings
Q & A
Q. What role does this compound play in gene-drug network studies?
- Answer :
- Gene Interaction Mapping : Used as a chemical probe to disrupt CREB3L1-cAMP pathways in breast cancer models, revealing cross-talk with necrosis factor receptors .
- Dosage Optimization : EC₅₀ values (via dose-response curves) guide in vivo dosing for gene expression modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
